N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
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Description
N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O2 and its molecular weight is 367.424. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
A notable application of related pyrazole-carboxamide derivatives is in cancer research. For instance, a study by M. Ahsan (2012) synthesized 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues, which were screened for anticancer activity across various cancer cell lines. A compound closely related to N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide showed high activity against leukemia K-562 and SR cell line, indicating potential for cancer treatment.
Crystal Structure Analysis
The compound's structural analysis is crucial for understanding its interactions and potential applications. A study by M. Prabhuswamy et al. (2016) examined a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, focusing on its crystal structure and molecular interactions. Understanding the structure is essential for designing effective drugs based on this compound.
Cytotoxic Evaluation
Another study, by M. Ahsan et al. (2018), synthesized analogues of pyrazole-carboxamide and evaluated their cytotoxicity against breast cancer cell lines. This research is significant in exploring the compound's potential as an anticancer agent.
Anticonvulsant Activity
Pyrazole-carboxamide derivatives also have applications in anticonvulsant research. M. Ahsan et al. (2013) synthesized 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues and evaluated their anticonvulsant activity. The compounds showed significant activity in a minimal clonic seizure model, highlighting their potential in treating epilepsy or related disorders.
Polarographic Behaviour
In electrochemical research, studying the polarographic behavior of arylazo pyrazoles, which are structurally related to this compound, is important. L. Ravindranath et al. (1983) researched this area, providing insights into the electrochemical properties of these compounds.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-4-9-27-19-13-25(18-7-5-16(22)6-8-18)24-20(19)21(26)23-17-11-14(2)10-15(3)12-17/h5-8,10-13H,4,9H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBYQWDPVXQWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC(=CC(=C2)C)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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